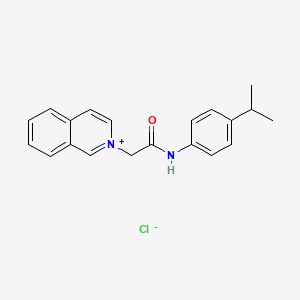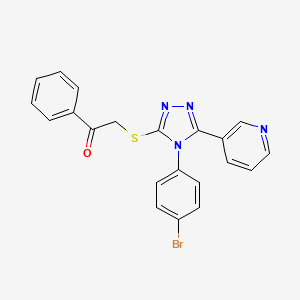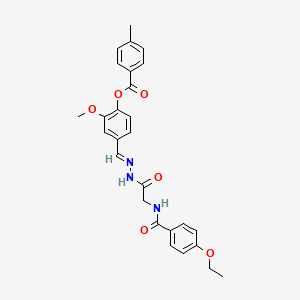
3-(2-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a triazole ring, a fluorophenyl group, and a naphthalen-1-ylmethylene moiety.
- The compound’s synthesis and properties make it interesting for various applications.
3-(2-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione: is a complex organic compound with a unique structure.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-hydroxynaphthaldehyde with 2-fluorobenzohydrazide, followed by cyclization to form the triazole ring.
Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents and acid catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigation.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction yields the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It may have bioactive properties, making it relevant for drug discovery.
Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a triazole ring, fluorophenyl group, and naphthalen-1-ylmethylene moiety sets it apart.
Similar Compounds: While not identical, related compounds include other triazoles, fluorinated aromatics, and naphthalene derivatives.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Propiedades
Número CAS |
676333-72-5 |
|---|---|
Fórmula molecular |
C19H13FN4OS |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13FN4OS/c20-16-8-4-3-7-14(16)18-22-23-19(26)24(18)21-11-15-13-6-2-1-5-12(13)9-10-17(15)25/h1-11,25H,(H,23,26)/b21-11+ |
Clave InChI |
OCKATSXEOUDLCA-SRZZPIQSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4F)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CC=C4F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12011954.png)


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)


![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12011992.png)


![N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012011.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12012021.png)
